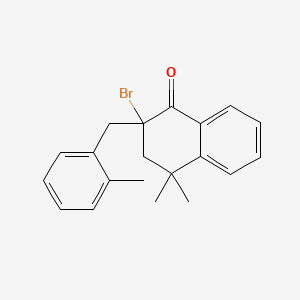
2,5-Cyclohexadiene-1,4-dione, 2-(5,6-dihydro-4,4-dimethyl-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-5-(2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)-3,6-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinone B1-4 is a member of the quinone family, which are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Quinones are derived from aromatic compounds through the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds . Quinone B1-4, like other quinones, is known for its electron-accepting properties and plays a significant role in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinones, including Quinone B1-4, typically involves the oxidation of aromatic compounds. Common methods include:
Oxidation of Phenols: This method involves the oxidation of phenols using oxidizing agents such as potassium dichromate or silver oxide.
Thiele-Winter Acetoxylation: This method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst.
Industrial Production Methods
Industrial production of quinones often involves large-scale oxidation processes. For example, the oxidation of hydroquinone to benzoquinone can be achieved using air or oxygen in the presence of a catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Quinone B1-4 undergoes several types of chemical reactions, including:
Reduction: Quinones are readily reduced to hydroquinones.
Oxidation: Quinones can act as oxidizing agents and are often involved in redox cycling.
Substitution: Quinones can undergo substitution reactions, particularly nucleophilic additions due to their electrophilic nature.
Common Reagents and Conditions
Reducing Agents: Metals in aqueous acid, catalytic hydrogenation.
Oxidizing Agents: Potassium dichromate, silver oxide.
Catalysts: Acidic catalysts for acetoxylation reactions.
Major Products
Hydroquinones: Formed from the reduction of quinones.
Substituted Quinones: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Quinone B1-4 has a wide range of applications in scientific research, including:
Chemistry: Used as an electron acceptor in various redox reactions and as a reagent in organic synthesis.
Biology: Plays a role in electron transport chains and cellular respiration.
Industry: Used in the production of dyes, pigments, and as intermediates in the synthesis of other chemicals.
Wirkmechanismus
Quinone B1-4 exerts its effects primarily through redox cycling. It can accept electrons and undergo reduction to form hydroquinone, which can then be reoxidized back to quinone. This redox cycling can generate reactive oxygen species, which can cause oxidative stress in cells . Quinones can also interact with thiol, amine, and hydroxyl groups, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Quinone B1-4 can be compared with other quinones such as:
1,4-Benzoquinone: Similar in structure but differs in specific reactivity and applications.
1,2-Benzoquinone: Another isomer with different chemical properties.
Naphthoquinones: Larger polycyclic structures with distinct biological activities.
Quinone B1-4 is unique due to its specific redox properties and its ability to participate in a wide range of chemical and biological processes.
Eigenschaften
CAS-Nummer |
78860-53-4 |
|---|---|
Molekularformel |
C32H30N2O4 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
2-(11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-3,6-dihydroxy-5-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H30N2O4/c1-6-31(2,3)30-22(19-11-7-8-13-21(19)33-30)24-28(37)26(35)23(27(36)29(24)38)20-16-34-25-17(10-9-12-18(20)25)14-15-32(34,4)5/h6-13,16,33,35,38H,1,14-15H2,2-5H3 |
InChI-Schlüssel |
FBIKJOKQNGPVJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C3N1C=C(C3=CC=C2)C4=C(C(=O)C(=C(C4=O)O)C5=C(NC6=CC=CC=C65)C(C)(C)C=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















